4-Chlorodiphenyl ether
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 204.65 g/mol . This compound is known for its applications in various fields, including environmental testing and research.
Mechanism of Action
Target of Action
4-Chlorodiphenyl ether, also known as 1-Chloro-4-phenoxybenzene, is a halogenated diphenyl ether . It is known to be an estrogenic contaminant , suggesting that its primary targets could be estrogen receptors in the body. These receptors play a crucial role in the regulation of reproductive and other physiological processes.
Mode of Action
As an estrogenic contaminant, it may mimic the action of estrogen, binding to estrogen receptors and triggering changes in gene expression and cellular function .
Biochemical Pathways
Given its estrogenic activity, it may influence pathways regulated by estrogen, such as reproductive processes and growth of certain tissues .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . Following intravenous administration, the compound was found to decay rapidly from the blood, with no unchanged compound detected beyond 2 hours post-administration . The dispositional kinetics were best described by a two-compartment open pharmacokinetic model . About 41% and 33% of the administered dose were excreted into the urine and feces, respectively, within 1 week after administration .
Result of Action
It has been identified as an estrogenic contaminant, suggesting that it may have effects similar to those of estrogen, such as influencing the growth of endometrial implants .
Action Environment
Like many chemical compounds, its stability, bioavailability, and effects could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It has been reported that this compound can act as a nucleophile, facilitating the formation of novel compounds through reactions involving two or more molecules .
Cellular Effects
It has been identified as an estrogenic contaminant, suggesting that it may interact with estrogen receptors and potentially influence cellular processes related to estrogen signaling .
Molecular Mechanism
It has been suggested that it may interact with various biomolecules, potentially influencing their function
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Chlorodiphenyl ether has been observed to undergo dehalogenation at high temperatures . This suggests that the compound may degrade over time under certain conditions, potentially influencing its long-term effects on cellular function.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It has been reported that this compound can undergo dehalogenation, suggesting that it may be metabolized through pathways involving dehalogenation enzymes .
Transport and Distribution
Given its lipophilic nature, it may interact with lipid bilayers and potentially accumulate in lipid-rich tissues .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich regions of the cell, such as the cell membrane or endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorodiphenyl ether can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with diphenyl ether in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the dehalogenation of this compound at 375°C over calcium oxide/calcium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: It can oxidize readily in air to form unstable peroxides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Air or oxygen as the oxidizing agent.
Reduction: Hydrazine hydrate, iron trichloride hexahydrate, and activated carbon.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of peroxides.
Reduction: Formation of 2-amino-4-chlorodiphenyl ether.
Substitution: Formation of substituted diphenyl ethers.
Scientific Research Applications
4-Chlorodiphenyl ether has several scientific research applications, including:
Environmental Testing: It is used as a standard for environmental testing and research.
Chemical Synthesis: It serves as a precursor in the synthesis of other halogenated diphenyl ethers, such as 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether.
Biological Studies: The compound has been investigated for its estrogenic effects and its impact on the growth of endometrial implants.
Industrial Applications: It is used in the preparation of flame retardants and other industrial chemicals.
Comparison with Similar Compounds
4-Chlorodiphenyl ether can be compared with other halogenated diphenyl ethers, such as:
4-Bromodiphenyl ether: Similar structure but with a bromine atom instead of chlorine.
4-Ethoxyphenol: Contains an ethoxy group instead of a chlorine atom.
Diphenyl ether: Lacks any halogen substitution.
Uniqueness: this compound is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in environmental and biological research highlight its versatility and importance in scientific studies.
Properties
IUPAC Name |
1-chloro-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPNJCAMHOJTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2052447 | |
Record name | 4-Chlorodiphenyl ether | |
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Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Record name | p-Chlorophenyl phenyl ether | |
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Boiling Point |
543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Solubility |
3.3 mg/l @ 25 °C | |
Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Density |
1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Vapor Pressure |
0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |
Record name | p-Chlorophenyl phenyl ether | |
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CAS No. |
7005-72-3, 55398-86-2 | |
Record name | 4-CHLOROPHENYL PHENYL ETHER | |
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Record name | 4-Chlorophenyl phenyl ether | |
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Record name | p-Chlorophenyl phenyl ether | |
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Record name | Chlorodiphenyl ether (mixed isomers) | |
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Record name | 4-Chlorodiphenyl ether | |
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Record name | Benzene, 1-chloro-4-phenoxy- | |
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Record name | 4-Chlorodiphenyl ether | |
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Record name | 1-chloro-4-phenoxybenzene | |
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Record name | 4-CHLORODIPHENYL ETHER | |
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Record name | P-CHLOROPHENYL PHENYL ETHER | |
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Melting Point |
-8 °C | |
Record name | P-CHLOROPHENYL PHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |
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